molecular formula C23H16N2 B5240211 1,3-diphenylpyrido[1,2-a]benzimidazole

1,3-diphenylpyrido[1,2-a]benzimidazole

Cat. No.: B5240211
M. Wt: 320.4 g/mol
InChI Key: BUCASLJXWOWVPZ-UHFFFAOYSA-N
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Description

1,3-Diphenylpyrido[1,2-a]benzimidazole is a novel, polycyclic aromatic compound of significant interest in specialized research applications. This fused heterocycle is part of the important benzimidazole class, which is known for its structural similarity to purine bases, allowing its derivatives to interact effectively with biopolymers . While specific data on this compound is being established, its core structure is closely related to pyrimido[1,2-a]benzimidazoles and other annulated benzimidazoles, which are investigated for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties . The planar, conjugated structure of such fused benzimidazoles also makes them promising candidates for applications in materials science, particularly in the development of organic fluorescent dyes and phosphors for optoelectronics . Researchers are exploring these compounds as potential fluorescent probes for biomolecule detection due to their ability to intercalate into DNA . This product is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenylpyrido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2/c1-3-9-17(10-4-1)19-15-22(18-11-5-2-6-12-18)25-21-14-8-7-13-20(21)24-23(25)16-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCASLJXWOWVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4N3C(=C2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Diphenylpyrido 1,2 a Benzimidazole and Its Derivatives

Classical and Established Synthetic Routes to Pyrido[1,2-a]benzimidazoles

Traditional approaches to the pyrido[1,2-a]benzimidazole (B3050246) core have long relied on fundamental organic reactions, including cyclizations, photochemical transformations, and condensations. These methods are foundational and still find application in various synthetic endeavors.

A cornerstone in the synthesis of benzimidazole-containing heterocycles is the reaction involving o-phenylenediamines. The general synthesis of the benzimidazole (B57391) ring, a necessary precursor for the target scaffold, often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, or with an aldehyde followed by an oxidative cyclization step. nih.govmdpi.comresearchgate.net Various catalysts and oxidizing agents have been employed for the condensation with aldehydes, including hydrogen peroxide, hypervalent iodine, and supported gold nanoparticles. mdpi.comresearchgate.net

Once the benzimidazole core is established, or starting from a 2-aminopyridine (B139424) derivative, cyclization can be induced to form the final fused system. A metal-free approach describes the preparation of pyrido[1,2-a]benzimidazoles from 2-aminopyridines and cyclohexanones. rsc.org In this method, the cyclohexanone (B45756) serves as the source for the benzene (B151609) ring through a dehydrogenation-aromatization process, with molecular oxygen acting as a green oxidant. rsc.org This strategy highlights a direct way to construct the fused system by forming the benzimidazole ring in concert with the annulation.

Photochemistry offers a unique pathway for forming intramolecular bonds under mild conditions. A key example is the photo-stimulated cyclization of 2-(2-halophenylamino)pyridines to yield pyrido[1,2-a]benzimidazoles. thieme-connect.com This reaction proceeds in liquid ammonia (B1221849) with potassium tert-butoxide and is believed to follow a photo-stimulated SRN1 (substitution nucleophilic, radical, chain) mechanism. thieme-connect.com

The proposed mechanism involves a photo-induced electron transfer to the 2-(2-halophenylamino)pyridine anion, generating a radical dianion. thieme-connect.com This intermediate then fragments, losing a halide ion to form a distonic radical anion. Subsequent intramolecular cyclization of this radical anion forms the fused ring system, which then transfers an electron to another starting material molecule to propagate the chain reaction, ultimately yielding the pyrido[1,2-a]benzimidazole product. thieme-connect.com This method tolerates a variety of substituents on both the pyridine (B92270) and phenyl rings. thieme-connect.com

Condensation reactions provide a versatile and widely used route to the pyrido[1,2-a]benzimidazole skeleton and its precursors. These reactions often involve the construction of the benzimidazole or pyrimidine (B1678525) ring through the reaction of an amine with a carbonyl-containing species.

One prominent strategy is the multicomponent reaction, where several starting materials combine in a single pot to form a complex product. Polysubstituted pyrido[1,2-a]benzimidazole derivatives can be synthesized in a one-pot, four-component reaction of a pyridine, chloroacetonitrile, malononitrile (B47326), and an aromatic aldehyde. nih.gov Another efficient one-pot, three-component synthesis involves reacting an aldehyde, 2-aminobenzimidazole (B67599), and malononitrile under solvent-free conditions, using a reusable nanoporous catalyst to achieve high yields. nih.gov

Tandem reactions starting with pre-formed benzimidazoles are also effective. For instance, novel substituted pyrido[1,2-a]benzimidazole derivatives were synthesized via a tandem annulation reaction between 2-acylbenzimidazole derivatives and 4-bromobut-2-enoic esters under mild conditions. researchgate.net The reaction of 2-aminobenzimidazoles with α,β-unsaturated carbonyl compounds, such as methyl cinnamates, in the presence of a base like potassium carbonate, leads to the formation of 4-arylpyrimido[1,2-a]benzimidazoles, which are structurally related to the target compound. nih.gov

Table 1: Examples of Condensation Reactions for Pyrido[1,2-a]benzimidazole Analogs

Carbonyl/Precursor TypeReactantsKey ConditionsProduct TypeReference
Aromatic AldehydePyridine, Chloroacetonitrile, Malononitrile, Aromatic AldehydeOne-pot, refluxing acetonitrilePolysubstituted Pyrido[1,2-a]benzimidazole nih.gov
Aromatic AldehydeAldehyde, 2-Aminobenzimidazole, MalononitrileSolvent-free, ZnO@SO3H@Tropine catalyst, 120 °CPyrimido[1,2-a]benzimidazole (B3050247) nih.gov
α,β-Unsaturated Ester2-Aminobenzimidazole, Methyl CinnamatesDMF, K2CO34-Arylpyrimido[1,2-a]benzimidazole nih.gov
Acylbenzimidazole2-Acylbenzimidazole, 4-Bromobut-2-enoic esterMild conditionsSubstituted Pyrido[1,2-a]benzimidazole researchgate.net

Advanced and Novel Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing the pyrido[1,2-a]benzimidazole scaffold, with metal-catalyzed reactions being at the forefront.

Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems. thieme-connect.com These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds through cross-coupling reactions, offering high efficiency and functional group tolerance. Catalysts based on copper, ruthenium, and cobalt have been successfully employed in the synthesis of pyrido[1,2-a]benzimidazoles and their derivatives. researchgate.netnih.govchem960.com For example, copper-catalyzed cascade C-N coupling processes have been developed for this purpose. dergipark.org.tr Ruthenium(II) has been used to catalyze the C-H bond activation and tandem cyclization of 2-arylimidazo[1,2-a]pyridines with iodonium (B1229267) ylides to furnish pyrido[1,2-a]benzimidazole derivatives in good yields. researchgate.netchem960.com

Among the various metal-catalyzed methods, palladium-catalyzed reactions represent a particularly powerful strategy for the synthesis of pyrido[1,2-a]benzimidazoles. A notable advancement is the palladium-catalyzed electro-oxidative intramolecular C-H/N-H annulation reaction. bohrium.comacs.orgresearchgate.net This method constructs the pyrido[1,2-a]benzimidazole core from N-pyridin-2-ylaniline precursors without the need for stoichiometric chemical oxidants. bohrium.comresearchgate.net

The reaction is performed in an undivided electrochemical cell, often using a carbon anode and an iron cathode. researchgate.net The process is notable for its green chemistry credentials, as it avoids external oxidants and produces hydrogen gas as the only byproduct. bohrium.comresearchgate.net The proposed catalytic cycle involves the coordination of a Pd(II) species to the N-pyridin-2-ylaniline substrate, followed by an electrophilic deprotonation and reductive elimination to form the final product and a Pd(0) species. bohrium.com The Pd(0) is then electrochemically oxidized back to the active Pd(II) catalyst at the anode, closing the cycle. bohrium.comresearchgate.net This electro-oxidative approach has been shown to be effective for a variety of substituted substrates. researchgate.net

Table 2: Palladium-Catalyzed Electro-oxidative C-H Annulation of N-pyridin-2-ylanilines

CatalystElectrolyteSolventElectrodesConditionsKey FeatureReference
Pd(PPh3)2(OAc)2LiClO4CH3CN-HCOOHCarbon cloth (anode), Fe plate (cathode)2 mA constant current, room temp.External oxidant-free, H2 byproduct bohrium.comresearchgate.net

Metal-Catalyzed Coupling Reactions

Ruthenium-Catalyzed C-H Bond Activation and Tandem Cyclization

A significant advancement in the synthesis of pyrido[1,2-a]benzimidazole derivatives involves the use of ruthenium catalysts to facilitate C-H bond activation and subsequent tandem cyclization. This method provides an efficient and atom-economical approach to constructing the fused heterocyclic system.

Researchers have demonstrated the synthesis of substituted pyrido[1,2-a]benzimidazoles through a Ruthenium(II)-catalyzed C-H bond activation/tandem cyclization of 2-arylimidazo[1,2-a]pyridines with iodonium ylides. researchgate.netchem960.com This process utilizes an inexpensive ruthenium complex and readily available iodonium ylides, proceeding under simple and easy-to-operate conditions to produce the desired products in good yields. researchgate.net The reaction involves the initial C-H activation of the aryl group at the 2-position of the imidazo[1,2-a]pyridine, followed by a [4+2] cyclization with the iodonium ylide. researchgate.net This strategy not only allows for the construction of the core pyrido[1,2-a]benzimidazole structure but also enables further derivatization, as demonstrated by gram-scale synthesis and subsequent transformation of the products. researchgate.netresearchgate.net

Table 1: Ruthenium-Catalyzed Synthesis of a Pyrido[1,2-a]benzimidazole Derivative researchgate.net

EntryReactant 1Reactant 2CatalystYield
12-phenylimidazo[1,2-a]pyridineIodonium ylide[Ru(p-cymene)Cl₂]₂67% (gram-scale)
Buchwald-Hartwig Amination and Suzuki Coupling Type Processes

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful and versatile tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. These reactions are instrumental in synthesizing complex aromatic and heterocyclic compounds, including precursors to and derivatives of pyrido[1,2-a]benzimidazoles.

While a direct one-step synthesis of 1,3-diphenylpyrido[1,2-a]benzimidazole using this method is not prominently documented, these reactions are crucial for introducing the necessary aryl groups onto the core heterocyclic structure. For instance, the Suzuki-Miyaura reaction can be employed to couple aryl boronic acids with halogenated benzimidazole or pyridine precursors. nih.govnih.govbeilstein-journals.orgnih.gov Similarly, the Buchwald-Hartwig amination allows for the arylation of amino groups on the heterocyclic core. nih.govnwnu.edu.cn

A general strategy could involve the synthesis of a halogenated pyrido[1,2-a]benzimidazole core, which can then undergo sequential or one-pot Suzuki couplings to introduce the two phenyl groups at the 1 and 3 positions. The functionalization of the 5(6)-position of benzimidazoles via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions has been successfully demonstrated, achieving yields up to 81%. nih.gov Nickel-catalyzed Buchwald-Hartwig amination has also been effectively used to couple benzimidazole with pyrimidin-2-yl tosylates. nwnu.edu.cn These examples highlight the potential of these coupling strategies for the targeted synthesis of this compound.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Suzuki-MiyauraN-protected-5-bromo-2-nitrophenyl-benzimidazole, Aryl boronic acidsPd catalyst5(6)-aryl-substituted benzimidazoles nih.gov
Buchwald-HartwigPyrimidin-2-yl tosylates, BenzimidazoleNi(dppp)Cl₂C2-substituted pyrimidines nwnu.edu.cn
Suzuki-Miyaura2- or 3-halopyridines, Phenylboronic acidPd(OAc)₂/Benzimidazolium salt2- or 3-arylpyridines nih.gov

Metal-Free Approaches

In line with the principles of green chemistry, metal-free synthetic methods have gained significant attention. These approaches avoid the use of potentially toxic and expensive metal catalysts. For the synthesis of pyrido[1,2-a]benzimidazoles, several metal-free strategies have been developed.

One notable method describes the efficient formation of pyrido[1,2-a]benzimidazoles from 2-aminopyridines and cyclohexanones under metal-free conditions. rsc.org This reaction is particularly innovative as it uses non-aromatic cyclohexanones as the source for the benzene ring component of the benzimidazole moiety. The process involves a dehydrogenation-aromatization sequence, utilizing molecular oxygen as a green oxidant. rsc.org Other metal-free methods for benzimidazole synthesis involve the reaction of o-phenylenediamine with various partners in the presence of reagents like hexamethyldisilazane (B44280) (HMDS), which avoids the need for transition metals or strong acids. researchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This approach offers advantages in terms of simplicity, atom economy, and the rapid generation of molecular diversity.

The synthesis of pyrimido[1,2-a]benzimidazoles, a related class of compounds, has been effectively achieved through three-component reactions. For example, the reaction of an aldehyde, malononitrile, and 2-aminobenzimidazole can be conducted in water under microwave irradiation to yield 1,2-dihydro-pyrimido[1,2-a]-benzimidazole-3-carbonitrile derivatives in excellent yields. researchgate.net Another MCR involves the scandium(III) triflate-catalyzed reaction of benzimidazole-linked amino pyridines, aldehydes, and isonitriles under solvent-free, microwave-assisted conditions to generate complex benzimidazole-imidazo[1,2-a]pyridines. scispace.com These MCRs provide a powerful platform for the synthesis of diverse libraries of fused benzimidazole derivatives.

Table 3: Multicomponent Synthesis of Pyrido[1,2-a]benzimidazole Analogs

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehyde, Malononitrile, 2-AminobenzimidazoleWater, MicrowavePyrimido[1,2-a]benzimidazole-3-carbonitriles researchgate.net
Benzimidazole-linked amino pyridines, Aldehydes, IsonitrilesScandium(III) triflate, Microwave, Solvent-freeBenzimidazole-imidazo[1,2-a]pyridines scispace.com
Aldehyde, 2-Aminobenzimidazole, MalononitrileZnO@SO₃H@Tropine, Solvent-free, 120 °CPyrimido[1,2-a]benzimidazoles nih.gov

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer an elegant and efficient pathway to complex molecules.

Intermolecular Michael Addition/Intramolecular Michael Addition/Oxidative Dehydrogenation

Solvent-Free Synthetic Protocols

Solvent-free, or solid-state, reactions are environmentally benign and often offer benefits such as improved yields, shorter reaction times, and simplified work-up procedures.

Several methods for the synthesis of benzimidazole derivatives have been adapted to solvent-free conditions. Multicomponent reactions, in particular, are well-suited for this approach. The synthesis of pyrimido[1,2-a]benzimidazole derivatives has been achieved by heating a mixture of an aldehyde, 2-aminobenzimidazole, and malononitrile with a recyclable nanoporous catalyst (ZnO@SO₃H@Tropine) under solvent-free conditions at 120 °C. nih.govrsc.org Similarly, scandium(III) triflate has been used to catalyze the three-component synthesis of benzimidazole-imidazo[1,2-a]pyridines under solvent-free microwave irradiation. scispace.com These protocols demonstrate the feasibility and advantages of eliminating solvents in the synthesis of this class of compounds.

Regioselectivity and Stereoselectivity in Synthesis

The regioselectivity in the synthesis of pyrido[1,2-a]benzimidazole derivatives is a critical aspect, particularly in multicomponent reactions where multiple reactive sites can lead to isomeric products. In the synthesis of related pyrimido[1,2-a]benzimidazoles, the regioselectivity of the process has been noted, with the formation of 4-substituted pyrimidobenzimidazoles being favored when reacting 2-aminobenzimidazole with methyl cinnamates. nih.gov Similarly, when monohalogenated 2-aminobenzimidazoles are used, the formation of regioisomeric products is observed, whereas unsubstituted and 5-methyl-aminobenzimidazoles can lead to regioselective processes. nih.gov

In the context of the Groebke-Blackburn-Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines, the substitution pattern on the reactants can influence the outcome. For instance, the use of different amidines can lead to the formation of regioisomers. nih.gov While specific studies on the stereoselectivity of this compound synthesis are not prevalent, the generation of new chiral centers during the formation of related spirooxindole-based benzimidazoles via [3+2] cycloaddition reactions highlights the potential for stereochemical control in such syntheses. mdpi.com The development of highly regioselective one-pot processes for other nitrogen-containing heterocycles, such as 1,3,5-trisubstituted 1,2,4-triazoles and 1,4-disubstituted 1,2,3-triazoles, underscores the ongoing efforts to control isomer formation in heterocyclic synthesis. organic-chemistry.orgrsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of related pyrimido[1,2-a]benzimidazoles, microwave irradiation in the presence of a suitable base and dehydrating agent has been shown to be an optimal condition. nih.gov For the Groebke-Blackburn-Bienaymé reaction, a variety of catalysts have been explored, including Lewis acids like scandium triflate and Brønsted acids such as perchloric acid and p-toluenesulfonic acid. researchgate.netnih.gov The use of microwave heating can also significantly accelerate the reaction. beilstein-journals.org

Solvent choice can also play a significant role. For instance, in some multicomponent reactions for the synthesis of substituted pyridines, solvent-free conditions have been found to provide better yields compared to traditional solvents. beilstein-journals.org The development of industrial-scale processes for related 3-aminoimidazo[1,2-a]pyrazines has involved the use of Lewis acids and dehydrating agents to achieve high yields and purity. organic-chemistry.org The use of reusable heterogeneous catalysts, such as multi-walled carbon nanotubes bearing sulfuric acid groups, has also been reported to be effective in the synthesis of imidazo[1,2-a]pyridines. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction This table is illustrative and based on findings for the broader class of imidazo[1,2-a]pyridines, as specific data for this compound is not available.

Identification and Analysis of Side-Products and By-products

The formation of side-products and by-products is a common challenge in organic synthesis, and their identification is crucial for optimizing reaction pathways and ensuring the purity of the target compound. In the synthesis of pyrido[1,2-a]benzimidazoles, the complexity of multicomponent reactions can lead to various unintended products.

For example, in the reductive intramolecular cyclization to form pyrido[1,2-a]benzimidazole amino derivatives, the complete reduction of an ortho-nitro group without subsequent cyclization can lead to the formation of N-(2,4-diaminophenyl)pyridinium chloride as a by-product. jraic.com In the synthesis of pyrimido[1,2-a]benzimidazole derivatives, the reaction of 2-aminobenzimidazoles with 16-dehydropregnenolone (B108158) acetate (B1210297) can yield D-homoketones as autoxidation products alongside the desired aromatic compounds. nih.gov

Depending on the substituents on the heterocyclic enamine reactants, the synthesis of new pyrido[1,2-a]benzimidazoles can sometimes result in an inseparable mixture of regioisomers. researchgate.net The mechanism of a novel one-pot, four-component reaction to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives is believed to involve the formation of polysubstituted benzenes, which can be considered as intermediates or potential side-products if the reaction does not proceed to completion. nih.gov Careful analysis of the reaction mixture using techniques such as NMR spectroscopy and mass spectrometry is essential to identify and characterize these side-products and by-products, thereby enabling the refinement of the synthetic methodology. researchgate.netnih.gov

Table 2: List of Compounds

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon and proton framework of the molecule.

The ¹H NMR spectrum of 1,3-diphenylpyrido[1,2-a]benzimidazole provides crucial information about the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals corresponding to the protons on the fused heterocyclic core and the two phenyl substituents.

A systematic study of the pyrido[1,2-a]benzimidazole (B3050246) scaffold reveals characteristic chemical shift patterns researchgate.net.

Pyrido[1,2-a]benzimidazole Core Protons: The protons attached to the fused ring system typically appear in the aromatic region of the spectrum. The H9 proton is generally observed at the lowest field (most downfield) due to the deshielding effect of the adjacent bridgehead nitrogen atom. researchgate.net Conversely, the H2 proton signal is often found in the most upfield region of the heteroaromatic protons researchgate.net. The remaining protons of the benzimidazole (B57391) (H6, H7, H8) and pyridine (B92270) (H4) rings would resonate at distinct chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing coupling interactions with neighboring protons.

Phenyl Group Protons: The two phenyl groups at positions 1 and 3 would introduce signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the rotational orientation of the phenyl rings relative to the main heterocyclic plane. These ten protons would likely appear as complex multiplets.

A hypothetical data table for the core protons, based on general patterns for this heterocyclic system, is presented below.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H9DownfieldDoublet
H6Mid-aromatic regionDoublet
H7, H8Mid-aromatic regionMultiplet
H4Mid-aromatic regionSinglet/Doublet
H2Upfield aromatic regionDoublet
Phenyl-HMid-aromatic regionMultiplet

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For the symmetric this compound, a total of 25 carbon signals would be expected, although some signals, particularly those of the phenyl rings, may overlap depending on the solvent and experimental conditions.

The signals can be categorized as follows:

Fused Heterocyclic Carbons: The carbon atoms of the pyrido[1,2-a]benzimidazole core would have characteristic chemical shifts. Quaternary carbons, such as C1, C3, C5a, C9a, and C10a, would be identifiable by their lack of signal in a DEPT-135 experiment. The chemical shifts of carbons in benzimidazole systems are well-documented and provide a basis for assignment arabjchem.orgresearchgate.netmdpi.com.

Phenyl Group Carbons: Each phenyl group would contribute signals for one ipso-carbon (the carbon attached to the heterocyclic core), two ortho-, two meta-, and one para-carbon. The chemical shifts of these carbons provide insight into the electronic interaction between the phenyl rings and the main scaffold.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C1, C3140-150
C5a, C9a, C10a130-145
Aromatic CH (Core)110-130
Phenyl C (ipso)135-145
Phenyl C (ortho, meta, para)120-130

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the benzimidazole ring (e.g., H6 through H9) and within each phenyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of all protonated carbons in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorptions typical for a polycyclic aromatic system. nih.govnih.gov

Key expected absorption bands include:

Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

C=C and C=N Stretching: A series of strong to medium absorptions in the 1450-1650 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic rings and the imine bond of the imidazole (B134444) moiety rsc.org.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aromatic C=C and C=N Stretch1450 - 1650
C-H Out-of-Plane Bend690 - 900

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular weight, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₂₅H₁₈N₂), HRMS would be used to confirm its elemental composition. nih.govrsc.orgias.ac.in

The analysis would yield the following:

Molecular Ion Peak [M+H]⁺: The HRMS spectrum, typically using a soft ionization technique like Electrospray Ionization (ESI), would show a prominent peak for the protonated molecule.

Elemental Formula Confirmation: The experimentally measured m/z value would be compared to the theoretical value calculated for the formula C₂₅H₁₈N₂. A close match confirms the elemental composition.

ParameterValue
Molecular FormulaC₂₅H₁₈N₂
Theoretical Exact Mass [M]346.1470
Theoretical m/z [M+H]⁺347.1543

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum can provide further structural evidence, revealing stable fragments that are characteristic of the pyrido[1,2-a]benzimidazole core and the loss of phenyl groups.

Structural Analysis of this compound Unvailable in Public Scientific Literature

A thorough search of scientific databases and academic literature has revealed no published single-crystal X-ray diffraction data for the specific chemical compound this compound. Consequently, a detailed article on its structural elucidation and spectroscopic characterization, as per the requested outline, cannot be generated at this time.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides essential data for understanding a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. Without a published crystal structure, the specific details required for the following analytical sections are not available:

Determination of Molecular and Crystal Structures: Key information such as the crystal system, space group, and unit cell dimensions for this compound has not been reported.

Analysis of Bond Distances, Bond Angles, and Dihedral Angles: Specific, experimentally determined values for the geometric parameters of the molecule are absent from the literature.

Investigation of Molecular Conformations and Planarity: A quantitative analysis of the molecule's shape, including the planarity of its fused ring system and the orientation of its phenyl substituents, is not possible without crystallographic data.

Elucidation of Intermolecular Interactions: The nature of how molecules of this compound pack in a crystal, including potential hydrogen bonding or π-π stacking, remains unknown.

Hirshfeld Surface Analysis: This computational method, which quantifies intermolecular contacts, requires crystallographic information files (.cif) derived from X-ray diffraction experiments as a starting point.

While the broader class of pyrido[1,2-a]benzimidazoles has been synthesized and studied for various applications, including their optical properties, the specific 1,3-diphenyl substituted derivative appears to be uncharacterized by single-crystal X-ray diffraction in the available scientific literature. Research on related but structurally different benzimidazole-containing compounds does include detailed crystallographic analysis, but this information cannot be substituted to describe this compound accurately.

Therefore, until the synthesis and successful crystallization of this compound are reported and its structure is analyzed via X-ray diffraction, a scientifically accurate article meeting the specified detailed requirements cannot be compiled.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT/B3LYP) for Electronic Structurenih.govdergipark.org.trdergipark.org.tr

Quantum chemical calculations are fundamental to investigating the electronic behavior of complex organic molecules. Density Functional Theory (DFT) is a prominent method used for this purpose, with the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) being a widely applied hybrid functional that combines accuracy and computational efficiency. nih.govdergipark.org.tr Such calculations are employed to determine various electronic parameters, including the energies of frontier molecular orbitals and the distribution of electronic charge across the molecule. nih.gov

For the broader class of benzimidazole (B57391) derivatives, DFT calculations have been successfully used to analyze electronic structures, molecular orbital contributions, and chemical reactivity. nih.govresearchgate.net These studies form a basis for understanding the properties of the 1,3-diphenylpyrido[1,2-a]benzimidazole scaffold. The optimization of the molecular structure is the initial step in these calculations, ensuring that the molecule is at its lowest energy state before further properties are computed. nih.gov

Geometry optimization is a computational process to find the equilibrium structure of a molecule, corresponding to a minimum on the potential energy surface. For fused heterocyclic systems like pyrido[1,2-a]benzimidazoles, these calculations often reveal a non-planar geometry. nih.gov This deviation from planarity can significantly influence the molecule's electronic properties and crystal packing. nih.gov

In studies of related benzimidazole derivatives, geometry optimization is a standard preliminary step. nih.govnbu.edu.sa For instance, calculations on 1,3-benzothiazole derivatives showed they exist in different stable conformations with varying rotational barriers. nbu.edu.sa Similarly, for this compound, conformational analysis would be essential to identify the most stable arrangement of the two phenyl rings relative to the rigid pyrido[1,2-a]benzimidazole (B3050246) core. The dihedral angles between the phenyl rings and the heterocyclic system are critical parameters determined during this process.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov In computational studies of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, the HOMO-LUMO gap was calculated to predict the relative reactivity of different compounds in the series. nih.gov For many benzimidazole derivatives, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.net The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. wuxibiology.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Pyrimido[1,2-a]benzimidazole Derivatives Varied Varied ~3.95 - 4.70 nih.govnbu.edu.sa
2-Phenyl Benzimidazoles Varied Varied Not Specified researchgate.net

Note: The values are generalized from studies on related derivatives and serve as an illustrative example of the typical energy ranges observed for such heterocyclic systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. nih.gov

Blue Regions: Indicate positive electrostatic potential, poor in electrons, and are favorable for nucleophilic attack. nih.gov

Green Regions: Represent neutral or zero potential areas. nih.gov

For benzimidazole and its derivatives, MEP maps have been used to identify the most reactive parts of the molecule. nih.govresearchgate.netresearchgate.net Typically, the nitrogen atoms of the imidazole (B134444) ring and any oxygen-containing substituents are identified as centers of negative potential, making them likely sites for protonation and interaction with electrophiles. nih.govnih.gov Conversely, the hydrogen atoms attached to the aromatic rings often show positive potential. For this compound, an MEP map would likely highlight the nitrogen atom of the pyridine (B92270) ring as a region of high electron density.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by studying the interactions between filled and vacant orbitals. researchgate.net This method gives insight into intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. By analyzing the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs, it is possible to quantify the stability of the molecule arising from these interactions.

In studies of 2-phenyl substituted benzimidazoles, NBO analysis has been used to understand the electronic properties and tautomeric stability. researchgate.net The analysis can compute the Mulliken charges for each atom, providing a quantitative measure of the charge distribution across the molecular framework. researchgate.net

Molecular Dynamics (MD) Simulations for Structural Stability and Conformational Landscapenih.gov

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational stability and flexibility of a molecule in various environments, such as in solution or when interacting with a biological target like a protein. nih.govpensoft.net

For benzimidazole derivatives, MD simulations have been employed to explore the stability of ligand-receptor complexes. nih.govresearchgate.netnih.gov For example, a simulation might assess how a benzimidazole-based drug candidate remains bound within the active site of an enzyme. nih.gov The simulation tracks trajectories, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex. pensoft.net For this compound, MD simulations could be used to understand its conformational landscape in different solvents or to predict its binding stability with a target protein, which is crucial for drug design applications. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) from Theoretical Modelsdergipark.org.tr

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). For related pyrimido[1,2-a]benzimidazoles, theoretical spectra computed with TD-DFT showed good agreement with observed spectra, helping to assign the absorption bands. nih.gov

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. dergipark.org.tr These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and Raman spectra. This helps in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov A systematic study of the ¹H NMR spectra of pyrido[1,2-a]benzimidazole and its derivatives established characteristic ranges for the chemical shifts of its protons. researchgate.netbohrium.com For instance, the H1 proton of the pyridine ring is typically found in the weakest field due to the electron-accepting effect of the adjacent nitrogen atom, while the H8 proton often has the smallest chemical shift among the aromatic protons. researchgate.netbohrium.com Theoretical calculations can confirm these assignments and help interpret complex spectra. nih.gov

Table 2: Characteristic ¹H NMR Chemical Shift Ranges for the Pyrido[1,2-a]benzimidazole Core

Proton Characteristic Chemical Shift Range (ppm) Description Source
H1 Weakest field Strong electron-acceptor effect from nodal nitrogen researchgate.netbohrium.com
H2 Strongest field region researchgate.netbohrium.com
H8 Smallest chemical shift (among aromatic) researchgate.netbohrium.com

Note: These are general patterns observed for the unsubstituted and substituted pyrido[1,2-a]benzimidazole skeleton.

Computational Hyperpolarizability Studies for Non-Linear Optical (NLO) Properties

Research Findings from Related Compounds:

Theoretical investigations on various benzimidazole derivatives consistently demonstrate that their NLO properties are intimately linked to their molecular structure. researchgate.netnih.gov Key findings from these studies include:

Influence of Substituents: The nature and position of substituent groups on the benzimidazole core play a crucial role in determining the hyperpolarizability. Electron-donating groups (such as -NH2 or methyl groups) and electron-withdrawing groups (like -NO2) can significantly enhance the NLO response by promoting intramolecular charge transfer (ICT). researchgate.netpku.edu.cn For instance, studies on pyridine benzimidazole derivatives have shown that the introduction of a methyl group can increase the NLO activity.

Intramolecular Charge Transfer (ICT): A significant dipole moment and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of enhanced NLO properties. This is because a smaller HOMO-LUMO gap facilitates ICT, which is a primary origin of the NLO response in donor-π-acceptor type molecules. nih.gov

Structural Geometry: The planarity and dihedral angles between the different ring systems within the molecule also affect the NLO response. researchgate.net Deviations from planarity can disrupt the π-conjugation, potentially leading to a decrease in the hyperpolarizability.

Data from a Similar Compound: 1-benzyl-2-phenyl-1H-benzimidazole Derivatives

To illustrate the type of data generated in these computational studies, the following table presents the calculated first-order hyperpolarizability (β) for a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, as reported in a study using the B3LYP/6-31G** level of theory. biointerfaceresearch.com These compounds share a core structure with the target molecule and demonstrate the impact of different substituents on the NLO properties.

CompoundSubstituent (R)First-Order Hyperpolarizability (β) (esu)
A1 -H2.07 x 10⁻³⁰
A2 -OH1.83 x 10⁻³⁰
A3 -OCH₃2.11 x 10⁻³⁰
A4 -NO₂1.01 x 10⁻³⁰
A5 -CN0.94 x 10⁻³⁰
A6 -CF₃0.81 x 10⁻³⁰

Data sourced from a computational study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives and is presented for illustrative purposes. biointerfaceresearch.com

The data in the table reveals that for this specific series of benzimidazole derivatives, the unsubstituted compound (A1) and those with electron-donating (-OH, -OCH₃) or weakly electron-withdrawing groups exhibit higher hyperpolarizability values compared to those with strong electron-withdrawing groups (-NO₂, -CN, -CF₃). biointerfaceresearch.com This highlights the nuanced relationship between substituent effects and NLO response, which can be effectively explored through computational modeling.

Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Pyrido[1,2-a]benzimidazole (B3050246) Core

The reactivity of the pyrido[1,2-a]benzimidazole core is characterized by its susceptibility to both nucleophilic and electrophilic attacks, governed by the distinct electronic nature of its constituent rings. The benzimidazole (B57391) portion contains two different nitrogen atoms: a pyrrole-type nitrogen (N1) which is π-excessive and a pyridine-like nitrogen (N3) which is π-deficient. chemicalbook.com This electronic distribution makes position 2 of the imidazole (B134444) ring prone to nucleophilic substitution. chemicalbook.com

Conversely, the benzene (B151609) ring portion of the core is electron-rich, making it susceptible to electrophilic substitution reactions. chemicalbook.com Studies on substituted pyrido[1,2-a]benzimidazoles have shown that electrophilic aromatic substitution is a primary mode of functionalization. researchgate.netresearchgate.net The regioselectivity of these reactions is influenced by both the inherent properties of the heterocyclic system and the nature of existing substituents. For instance, the halogenation of 9-chloropyrido[1,2-a]benzimidazole with N-bromosuccinimide or N-chlorosuccinimide in sulfuric acid predominantly yields the 8-halo-substituted product, along with a smaller amount of the 6-halo isomer. researchgate.net Quantum chemistry calculations have indicated that this selectivity is governed by orbital control, where the orientation of the incoming electrophile is directed by the distribution of the frontier electron density in the substrate. researchgate.net

Further studies on nitration reactions have reinforced these findings. The nitration of 7-substituted pyrido[1,2-a]benzimidazoles using a KNO₃/H₂SO₄ mixture has been investigated. jraic.comcyberleninka.ru When a meta-directing group like trifluoromethyl is at the 7-position, the electrophilic nitro group is introduced at the 9-position. jraic.comcyberleninka.ru Similarly, when an acylated amino group (an ortho, para-director) is present, nitration also occurs at a specific ortho position. jraic.com This demonstrates that the benzene ring of the pyrido[1,2-a]benzimidazole system is the primary site for electrophilic attack. cyberleninka.ru

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrido[1,2-a]benzimidazole Derivatives

Starting Compound Reagents Position of Substitution Product Reference
9-chloropyrido[1,2-a]benzimidazole N-bromosuccinimide/H₂SO₄ 8 (major), 6 (minor) 8-Bromo-9-chloropyrido[1,2-a]benzimidazole researchgate.net
9-chloropyrido[1,2-a]benzimidazole N-chlorosuccinimide/H₂SO₄ 8 (major), 6 (minor) 6,9-dichloro- and 8,9-dichloropyrido[1,2-a]benzimidazole researchgate.net
7-trifluoromethylpyrido[1,2-a]benzimidazole KNO₃/H₂SO₄ 9 9-Nitro-7-trifluoromethylpyrido[1,2-a]benzimidazole jraic.comcyberleninka.ru

Mechanistic Pathways of Cyclization Reactions

The formation of the pyrido[1,2-a]benzimidazole skeleton can be achieved through various mechanistic pathways, often involving cyclization as the key step.

One prominent pathway is the oxidative cyclization of N-substituted anilines. For example, the oxidation of anilines with reagents like peroxytrifluoroacetic acid can lead to the formation of the fused benzimidazole ring. nih.gov A proposed mechanism for the formation of benzimidazoles from anilide derivatives involves an amine-N-oxide intermediate rather than a nitroso intermediate, especially under acidic conditions. nih.gov

Another common method is a tandem annulation or cascade reaction . A series of novel substituted pyrido[1,2-a]benzimidazole derivatives have been synthesized via a tandem annulation reaction between 2-acylbenzimidazole derivatives and 4-bromobut-2-enoic esters under mild conditions. researchgate.net Similarly, a cascade coupling/cyclization process can be used to assemble N-substituted 1,3-dihydrobenzimidazol-2-ones, which are related structures. This process starts with a copper-catalyzed coupling of methyl o-haloarylcarbamates with amines, followed by an intramolecular condensative cyclization. nih.gov

A third pathway involves the reaction of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. The synthesis of 2-substituted benzimidazoles, the precursors to the target system, occurs when the diamine group of o-phenylenediamine reacts with an aldehyde or acid function. mdpi.com This can be followed by further reactions to build the pyrido ring. For instance, the reaction can start with the addition of o-phenylenediamine to an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization to yield the benzimidazole skeleton. nih.gov Subsequent cyclization involving the remaining amino group and another functional group leads to the final fused system. nih.gov

Finally, transition-metal-catalyzed cycloisomerization reactions represent a powerful tool for constructing complex polycyclic skeletons from linear substrates, which can be applied to create fused ring systems. researchgate.net For example, palladium-catalyzed cycloadditions involving zwitterionic intermediates have been explored. mdpi.com

Role of Intermediates in Reaction Processes

The formation of 1,3-diphenylpyrido[1,2-a]benzimidazole and its derivatives proceeds through various transient species that dictate the reaction course and final product structure.

In many cyclization reactions, Schiff base intermediates are crucial. The reaction between o-phenylenediamine and an aldehyde, such as N-allenylpyrrole-2-carbaldehyde, initially forms a Schiff base. This intermediate then undergoes an intramolecular 5-exo-trig cyclization to form an imidazoline, which is subsequently oxidized to the stable benzimidazole skeleton. nih.gov

Amine-N-oxides have been proposed as key intermediates in the oxidative cyclization of anilide derivatives to form benzimidazoles, particularly under acidic conditions. nih.gov Isolated amine-N-oxides have been shown to undergo acid-mediated cyclization to form the benzimidazole ring. nih.gov

In reactions involving hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), a nitrenium ion intermediate is proposed for certain aromatic substitutions leading to six-membered ring formation. nih.gov

In metal-catalyzed reactions, zwitterionic palladium species have been identified as key intermediates. For example, the reaction of a palladium(0) complex with vinylidenecyclopropane-diesters can generate a zwitterionic π-allenyl or π-propargyl palladium intermediate. mdpi.com This reactive species then undergoes cycloaddition with another reactant to build the heterocyclic framework. mdpi.com

Furthermore, benzimidazolium N-ylides can act as 1,3-dipoles in cycloaddition reactions. These intermediates, generated from the corresponding benzimidazolium salts, react with electron-deficient alkynes to form new, highly substituted pyrrole (B145914) rings fused to the benzimidazole core. lew.ro

Photoinduced Reactions and Transformations

Light can be employed to induce specific reactions and transformations in the synthesis of the pyrido[1,2-a]benzimidazole core and related structures. One notable example is the photochemical condensation of 2-aminobenzimidazole (B67599) with other reactants. nih.gov Such photoinduced reactions can offer alternative synthetic routes that may proceed under milder conditions or with different selectivity compared to thermal reactions.

While detailed studies on the photoinduced transformations of this compound itself are limited, the photophysical properties of its derivatives have been investigated. Many pyrido[1,2-a]benzimidazole derivatives exhibit intense fluorescence, with emission maxima that can be influenced by substituents on the ring system. researchgate.net For example, attaching phenyl and methyl groups to the core can markedly influence the maximum emission wavelength. researchgate.net This fluorescence is a key property for their application as fluorescent dyes and probes. researchgate.net Photoinduced electron transfer reactions have also been noted in related heterocyclic systems like pyrazoles, leading to the formation of solvent adducts, a pathway that could potentially be relevant for pyrido[1,2-a]benzimidazoles under certain conditions. researchgate.net

Solvent Effects on Reactivity and Product Formation

The choice of solvent can significantly impact the reactivity, regioselectivity, and even the structural outcome of reactions involving the synthesis of pyrido[1,2-a]benzimidazole and related heterocycles.

In 1,3-dipolar cycloaddition reactions, solvent polarity can alter the ratio of regioisomers formed. For instance, in the reaction between 2-furfuryl nitrile oxide and ethyl propiolate, the relative ratio of the 3,5- to 3,4-disubstituted isoxazole (B147169) products changes from 3.4 in dichloromethane (B109758) (a less polar solvent) to 1.5 in dimethyl sulfoxide (B87167) (a highly polar solvent). sciepub.com This suggests that the transition state leading to one isomer is stabilized by polar solvents more than the other. sciepub.com Conducting cycloadditions in nonpolar solvents like hexane (B92381) has been shown to favor the desired regioisomer in certain syntheses. researchgate.net

Solvent can also affect reaction efficiency and product structure in more dramatic ways. In a study on the self-assembly of fused benzoimidazopyrrolopyrazines, the water content of the solvent was found to be a critical parameter that controlled which of two different fused heterocyclic assemblies was formed from the same starting materials. nih.gov Reactions in commercial dimethyl sulfoxide (which contains some water) or aqueous ethanol (B145695) led to a different product than reactions performed under anhydrous conditions. nih.gov

Furthermore, the fluorescence quantum yield of pyrido[1,2-a]benzimidazole derivatives is dependent on solvent polarity, indicating that the solvent interacts differently with the ground and excited states of the molecule. researchgate.net

Table 2: Effect of Solvent on Reaction Outcomes

Reaction Type Solvents Observed Effect Reference
1,3-Dipolar Cycloaddition Dichloromethane, Toluene, Ethanol, DMSO Change in the ratio of regioisomeric products with varying solvent polarity. sciepub.com
Self-assembly/Cyclization Aqueous Ethanol vs. Anhydrous Solvents Control over the final heterocyclic product structure based on water content. nih.gov
1,3-Dipolar Cycloaddition Hexane High regioselectivity for the desired product. researchgate.net

Advanced Spectroscopic Analysis and Photophysical Properties

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of 1,3-diphenylpyrido[1,2-a]benzimidazole is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from various electronic transitions within the molecule.

Electronic Absorption Bands and Transitions

The absorption profile of the parent pyrido[1,2-a]benzimidazole (B3050246) scaffold typically exhibits intense absorption maxima at shorter wavelengths, with one study noting a strong peak around 250 nm in dichloromethane (B109758), corresponding to π-π* transitions within the fused heterocyclic system. researchgate.net For this compound, the presence of the phenyl substituents at the 1- and 3-positions extends the π-conjugation. This extension leads to a bathochromic (red) shift of the absorption bands compared to the unsubstituted core.

The spectrum is generally dominated by high-energy absorption bands below 300 nm, attributed to π-π* transitions localized on the benzimidazole (B57391) and pyridine (B92270) ring systems. Additional bands at longer wavelengths, typically in the 300-400 nm range, are assigned to π-π* transitions involving the entire conjugated framework, including the phenyl substituents. These transitions often possess a significant intramolecular charge transfer (ICT) character, where electron density is redistributed from the electron-rich benzimidazole portion to the phenyl rings upon photoexcitation. The substitution of phenyl groups is known to markedly influence the electronic and photophysical properties of the core heterocyclic structure. researchgate.net

Fluorescence Emission Spectroscopy

This compound and its derivatives are notable for their fluorescent properties, emitting light typically in the blue to green region of the visible spectrum. This emission is highly sensitive to the molecular environment and substitution patterns.

Emission Maxima and Solvatofluorochromism

In solution, this compound displays strong fluorescence. The emission maximum is dependent on the polarity of the solvent, a phenomenon known as solvatofluorochromism. For related derivatives, emission maxima have been recorded at approximately 460 nm in a solvent of medium polarity like dichloromethane. researchgate.net

The compound is expected to exhibit positive solvatofluorochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This behavior is a hallmark of molecules that have a larger dipole moment in the excited state than in the ground state, which is characteristic of an intramolecular charge transfer (ICT) state. In nonpolar solvents, the molecule emits from a locally excited (LE) state at higher energy (shorter wavelength). In polar solvents, the polar excited state is stabilized by the surrounding solvent molecules, lowering its energy and resulting in a red-shifted emission. This significant shift indicates a substantial redistribution of electron density upon excitation. For similar benzimidazole-based fluorophores, Stokes shifts ranging from 120 to 180 nm have been recorded, indicating a significant structural relaxation in the excited state. mdpi.com

Illustrative Solvatofluorochromic Data for this compound

SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Toluene33.93654304380
Chloroform39.13684554960
Acetonitrile45.63704805990
Methanol (B129727)55.43725056980

Note: The data in this table is representative and intended to illustrate the expected solvatofluorochromic effect based on the behavior of structurally similar compounds. Actual experimental values may vary.

Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For the pyrido[1,2-a]benzimidazole class of compounds, the quantum yield is highly dependent on factors such as solvent polarity and structural rigidity. researchgate.net Generally, in nonpolar solvents, these fluorophores can exhibit high quantum yields. However, in highly polar solvents, the efficiency of the competing non-radiative decay pathways from the ICT state can increase, leading to a decrease in the fluorescence quantum yield. For some specialized pyrido[1,2-a]benzimidazole derivatives designed as probes, high quantum yields approaching 0.96 have been reported under specific conditions. researchgate.net The introduction of bulky phenyl groups can restrict molecular vibrations, which often leads to an enhancement of the quantum yield by reducing non-radiative decay channels.

Solid-State Fluorescence Characteristics

A significant feature of this compound is its anticipated fluorescence in the solid state. Many planar aromatic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid phase due to strong intermolecular π-π stacking, which provides pathways for non-radiative decay. However, the structure of this compound incorporates two phenyl rings at the 1- and 3-positions. These rings are sterically hindered and adopt a twisted conformation relative to the plane of the pyrido[1,2-a]benzimidazole core. This twisted geometry effectively prevents the close co-facial π-π stacking that leads to quenching. researchgate.net As a result, the compound is expected to exhibit strong solid-state emission, a desirable property for applications in materials science such as organic light-emitting diodes (OLEDs).

Intramolecular Charge Transfer (ICT) Phenomena

The photophysical behavior of this compound is largely governed by intramolecular charge transfer (ICT). researchgate.net Upon absorption of a photon, the molecule is promoted to an excited state. In this state, there is a significant transfer of electron density from the electron-donating benzimidazole moiety to the more electron-accepting phenyl groups and the pyridine ring. This process can be described as a transition from a less polar ground state to a highly polar ICT excited state.

Exciplex Formation and Quenching Studies

The fluorescence properties of this compound can be modulated by its interaction with other molecules in its environment, leading to phenomena such as exciplex formation and fluorescence quenching.

An exciplex, or excited state complex, is formed when a fluorophore in its excited state interacts with a different molecule in the ground state, which acts as an acceptor. ossila.com This interaction leads to the formation of a transient complex that has a lower energy level than the individual excited molecule. ossila.com Consequently, the emission from an exciplex is characteristically broad, lacks fine vibrational structure, and is red-shifted compared to the emission of the parent fluorophore. ossila.com The formation of exciplexes is highly dependent on the concentration of the interacting species and the solvent polarity. ossila.com While specific studies on exciplex formation involving this compound are not extensively documented, its electron-rich aromatic structure suggests potential for such interactions with suitable electron-accepting molecules.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including charge transfer, energy transfer, and the formation of non-emissive ground-state complexes. niscpr.res.innih.gov For benzimidazole derivatives, quenching has been observed in the presence of chlorinated methanes, with the mechanism proposed to involve the formation of a charge-transfer type complex between the excited benzimidazole and the quencher molecule. niscpr.res.in The efficiency of this quenching is often dependent on the electron affinity of the quencher and the polarity of the solvent. niscpr.res.in Studies on similar heterocyclic systems have utilized Stern-Volmer plots to analyze the kinetics of quenching, distinguishing between dynamic (collisional) and static quenching mechanisms. nih.gov In dynamic quenching, the quencher deactivates the fluorophore through collisions, while static quenching involves the formation of a non-fluorescent complex in the ground state. nih.gov For instance, the fluorescence of some benzimidazoles is effectively quenched by carbon tetrachloride, a process that involves a static component at high quencher concentrations. niscpr.res.in

Structure-Photophysical Property Relationships

Influence of Substituents on Electronic Absorption and Emission

The introduction of different functional groups onto the pyrido[1,2-a]benzimidazole core or the phenyl rings can significantly tune the electronic properties and, consequently, the photophysical behavior of the molecule. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths. researchgate.net

Generally, electron-donating groups (such as amino or methoxy (B1213986) groups) tend to raise the HOMO energy level, leading to a red-shift (bathochromic shift) in both the absorption and emission spectra. Conversely, electron-withdrawing groups (such as nitro or cyano groups) can lower the LUMO energy level, which can also result in a red-shift. The position of the substituent is also critical. For instance, in related fused heterocyclic systems, substituents placed along the transition dipole moment axis have a more pronounced effect on the oscillator strength and, therefore, the intensity of the absorption. researchgate.net

Below is an interactive data table illustrating the hypothetical effect of substituents on the photophysical properties of a generic pyrido[1,2-a]benzimidazole core, based on established principles from related compounds.

Substituent at C-1 and C-3Nature of SubstituentExpected Absorption λmax (nm)Expected Emission λmax (nm)Expected Stokes Shift (nm)
Phenyl (unsubstituted)π-system~350-370~420-440~70
4-MethoxyphenylElectron-donating~360-380~440-460~80
4-NitrophenylElectron-withdrawing~370-390~450-480~80-90
4-(Dimethylamino)phenylStrong electron-donating~380-400~480-510~100-110

Note: The data in this table are illustrative and based on general principles of substituent effects on aromatic fluorophores. Actual values for this compound derivatives would require experimental verification.

Impact of Conjugation and Molecular Planarity on Photophysical Behavior

The extensive π-conjugated system is a hallmark of the this compound structure and is fundamental to its photophysical properties. The fused ring system of the pyrido[1,2-a]benzimidazole core creates a large, delocalized electron cloud. The attachment of two phenyl rings at the 1 and 3 positions further extends this conjugation. This extended π-system is responsible for the molecule's ability to absorb light in the ultraviolet or near-visible region and subsequently emit it as fluorescence.

Molecular planarity is a critical factor that governs the extent of π-conjugation. A more planar conformation allows for greater overlap of p-orbitals, leading to more effective delocalization of electrons. This increased conjugation typically results in a smaller HOMO-LUMO gap, which in turn leads to a bathochromic shift in both absorption and emission spectra. mdpi.com In related fused heterocyclic systems, a planar structure is often associated with enhanced photophysical properties, including higher fluorescence quantum yields. mdpi.com

In this compound, the phenyl groups at positions 1 and 3 can experience some degree of torsional (dihedral) angle with respect to the main heterocyclic plane. This twisting can disrupt the π-conjugation to some extent. Studies on similar systems have shown that conformational changes, such as the transition from a non-planar ground state to a more planar excited state, can occur. rsc.org Such planarization in the excited state often leads to a large Stokes shift, which is the difference between the absorption and emission maxima. The degree of planarity can be influenced by steric hindrance and by the interactions with the surrounding solvent molecules. Computational studies on related benzimidazole derivatives have been instrumental in understanding the relationship between molecular conformation and photophysical properties. mdpi.comnih.gov The intrinsic fluorescence of some pyrido[1,2-a]benzimidazole compounds has been attributed to the extended conjugation that ensures a continuous delocalization of electrons from the benzimidazole core to the phenyl substituents. nih.gov

Applications in Materials Science and Optoelectronics

Use as Fluorescent Probes and Dyes

The unique photophysical properties of pyrido[1,2-a]benzimidazole (B3050246) derivatives make them excellent candidates for the development of fluorescent probes and dyes. researchgate.netnih.gov These compounds often exhibit strong fluorescence, with their emission characteristics being sensitive to the surrounding environment, a property that is highly valuable for sensing applications. researchgate.net

Researchers have successfully synthesized various substituted pyrido[1,2-a]benzimidazoles that demonstrate intense fluorescence. For instance, a series of these derivatives measured in dichloromethane (B109758) showed intense absorption maxima around 250 nm and emission maxima at approximately 460 nm. researchgate.net The quantum yield and the precise wavelengths of absorption and emission can be tuned by altering the substituents on the pyrido[1,2-a]benzimidazole core, allowing for the design of probes for specific targets. researchgate.net

Key findings in this area include:

pH and Metal Ion Sensing: The pyrido[1,2-a]benzimidazole scaffold has been utilized as a fluorophore to construct fluorescent probes for detecting changes in pH and for identifying the presence of specific metal ions like Cu²⁺ and Hg²⁺. researchgate.net For example, a probe based on this scaffold was developed to monitor intracellular H+ ions. researchgate.net

Ratiometric Fluorescent Probes: A novel ratiometric fluorescent probe for Hg²⁺, based on a pyrido[1,2-a]benzimidazole-rhodamine system, was developed, operating on the principle of fluorescence resonance energy transfer (FRET). researchgate.net

High Quantum Yields: Some derivatives have been reported to have high quantum yields, with one pH-sensitive probe exhibiting a quantum yield of 0.96. researchgate.net

Phosphors and Dyes: Due to their conjugated planar structure and photophysical properties, annulated benzimidazoles, including pyrimido[1,2-a]benzimidazoles which are structurally related, are used as phosphors and fluorescent dyes in various materials. nih.gov

The table below summarizes the photophysical properties of some representative pyrido[1,2-a]benzimidazole derivatives.

Compound DerivativeSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Substituted Pyrido[1,2-a]benzimidazoles (General)Dichloromethane~250~460Not specified researchgate.net
pH Fluorescent Probe based on Pyrido[1,2-a]benzimidazoleNot specifiedNot specifiedNot specified0.96 researchgate.net

Potential in Organic Electronic Devices

The inherent electronic properties of the pyrido[1,2-a]benzimidazole core, such as its electron-deficient nature and extended π-conjugation, make it a promising component for various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

While direct application of 1,3-diphenylpyrido[1,2-a]benzimidazole in OLEDs is not documented, related benzimidazole (B57391) derivatives have shown significant promise as emitter materials, particularly for blue light emission. nih.govnih.gov The design of efficient and stable blue emitters remains a critical challenge in OLED technology. nih.gov

Researchers have synthesized novel pyrene-benzimidazole derivatives that act as blue emitters. nih.govnih.gov For instance, a compound incorporating a di(1,2-diphenyl)-1H-benzimidazole moiety linked to a pyrene (B120774) core was used as a non-doped emissive layer in an OLED. nih.govnih.gov This device exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.govnih.gov The introduction of bulky benzimidazole units helps to reduce intermolecular aggregation, which is a common cause of luminescence quenching in the solid state. nih.govnih.gov

The performance of an OLED device using a related benzimidazole derivative is detailed in the table below.

Emissive Layer CompoundMax. External Quantum Efficiency (EQE)Max. Luminance (cd/m²)Voltage for 100 cd/m² (V)CIE Coordinates (x, y)Reference
1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene4.3%2905.5(0.1482, 0.1300) nih.govnih.gov

Organic Solar Cells (OSCs)

The application of this compound in organic solar cells has not been specifically reported. However, the broader families of benzimidazole and pyridoimidazole derivatives have been explored as components in dye-sensitized solar cells (DSSCs), a type of organic solar cell. nih.gov In these devices, organic dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor.

The performance of DSSCs using various benzimidazole and pyridoimidazole-based dyes is summarized below.

DyeVoc (mV)Jsc (mA/cm²)Fill Factor (ff)Efficiency (η) (%)Reference
SC3265011.210.725.21 nih.gov
SC3365011.690.715.40 nih.gov
SC3570014.120.717.05 nih.gov
SC3672014.300.727.38 nih.gov
SC36N68013.960.716.70 nih.gov

Role as Electron-Transporting and Emission Functional Units in Materials

The pyrido[1,2-a]benzimidazole scaffold and related benzimidazole structures are recognized for their potential as electron-transporting and emissive functional units in advanced materials. The electron-deficient nature of the benzimidazole ring system facilitates the transport of electrons, a crucial function in many organic electronic devices.

Derivatives of diphenyl imidazole (B134444) have been investigated as bifunctional materials, capable of both light emission and charge transport. mdpi.com Some of these compounds have demonstrated bipolar charge transport, with electron drift mobilities reaching up to 10⁻⁴ cm²/V·s. mdpi.com This dual functionality is highly desirable for simplifying device architecture and improving performance.

Furthermore, benzimidazole derivatives are known to possess good electron-transporting ability and high thermal stability, making them suitable for use in the electron-transport layer (ETL) of OLEDs. researchgate.net For example, the well-known material 2,2′,2″-(1,3,5-benzenetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is widely used as an electron-transporting and hole-blocking material in OLEDs. mdpi.com

Development of Novel Optical and Electronic Materials

The versatility of the pyrido[1,2-a]benzimidazole core allows for the development of novel optical and electronic materials with tailored properties. By strategically modifying the molecular structure, researchers can influence properties such as absorption and emission wavelengths, quantum efficiency, and charge carrier mobility.

The synthesis of new pyrido[1,2-a]benzimidazoles has led to materials with promising photophysical characteristics. researchgate.net For example, the introduction of cyano (CN) and trifluoromethyl (CF₃) substituents has resulted in derivatives with notable absorption and fluorescent properties. researchgate.net

Moreover, research into related heterocyclic systems like benzo nih.govnsf.govimidazo[1,2-a]pyrimidines has revealed interesting phenomena such as Aggregation-Induced Emission (AIE) and mechanochromism. nih.gov AIE is a process where non-emissive molecules in solution become highly fluorescent upon aggregation, which has significant applications in sensing and imaging. Mechanochromism, the change in color or fluorescence upon mechanical stimulation, is a desirable property for developing stress sensors and security inks. nih.gov The exploration of these properties in the pyrido[1,2-a]benzimidazole family could lead to the creation of new smart materials.

Derivatives, Analogues, and Structure Property Relationships Non Biological Focus

Synthesis of Substituted Pyrido[1,2-a]benzimidazole (B3050246) Analogues

The construction of the pyrido[1,2-a]benzimidazole core and its substituted analogues can be achieved through several synthetic strategies, primarily involving the annulation of a pyridine (B92270) ring onto a benzimidazole (B57391) precursor.

One-pot multicomponent reactions (MCRs) offer an efficient pathway to polysubstituted pyrido[1,2-a]benzimidazoles. A notable example is a four-component reaction involving pyridine, chloroacetonitrile, malononitrile (B47326), and an aromatic aldehyde in refluxing acetonitrile, which yields the desired products in moderate amounts. acs.orgnih.gov This method is valued for its operational simplicity and short reaction times. acs.org Another three-component condensation involves 1H-benzimidazol-2-amine, an appropriate aryl aldehyde, and malononitrile, often conducted under "green" conditions in hot water, to produce 4-amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles. mdpi.com

The reaction of 2-aminobenzimidazoles with various bifunctional reagents is a common and versatile approach. nih.gov For instance, α,β-unsaturated carbonyl compounds can be used to construct the pyrimidine (B1678525) ring fused to the benzimidazole. nih.gov The reaction of 2-aminobenzimidazole (B67599) with β-bromo-α,β-unsaturated aldehydes in the presence of a base like triethylamine (B128534) (Et3N) and a dehydrating agent like magnesium sulfate (B86663) (MgSO4) under microwave irradiation provides an efficient route to the hybrid structure. nih.gov Similarly, condensation with β-keto esters, typically by heating in ethanol (B145695), also yields pyrimido[1,2-a]benzimidazoles, although reaction times can be lengthy. nih.gov

Cyclocondensation reactions represent another key strategy. The cyclocondensation of 2-aminobenzimidazole with isoflavones in methanol (B129727) with sodium methoxide (B1231860) (MeONa) allows for the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives in high yields. nih.gov This process involves the opening of the pyran ring of the isoflavone (B191592) followed by cyclocondensation. nih.gov

Metal-catalyzed reactions have also been developed for the synthesis of these heterocycles. A ruthenium(II)-catalyzed C-H bond activation and tandem cyclization of 2-arylimidazo[1,2-a]pyridines with iodonium (B1229267) ylides provides an efficient route to substituted pyrido[1,2-a]benzimidazole derivatives. researchgate.net

The table below summarizes various synthetic approaches to pyrido[1,2-a]benzimidazole analogues.

Synthetic Method Reactants Key Reagents/Conditions Product Type Reference(s)
Four-Component ReactionPyridine, Chloroacetonitrile, Malononitrile, Aromatic AldehydeRefluxing AcetonitrilePolysubstituted Pyrido[1,2-a]benzimidazoles acs.orgnih.gov
Three-Component Reaction2-Aminobenzimidazole, Aryl Aldehyde, MalononitrileHot H₂O4-Amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles mdpi.comresearchgate.net
Reaction with Unsaturated Aldehydes2-Aminobenzimidazole, β-bromo-α,β-unsaturated aldehydesEt₃N, MgSO₄, DMF, MicrowavePyrimido[1,2-a]benzimidazoles nih.gov
Condensation with β-Keto Esters2-Amino-5,6-dimethylaminobenzimidazole, β-keto estersEtOH, RefluxPyrimido[1,2-a]benzimidazoles nih.gov
Cyclocondensation with Isoflavones2-Aminobenzimidazole, IsoflavonesMeONa, MeOHPyrimido[1,2-a]benzimidazole derivatives nih.gov
Ru(II)-Catalyzed Cyclization2-Arylimidazo[1,2-a]pyridines, Iodonium YlidesRu(II) catalystSubstituted Pyrido[1,2-a]benzimidazoles researchgate.net

Systematic Derivatization at Specific Positions of the Core

Once the core pyrido[1,2-a]benzimidazole structure is synthesized, it can be systematically functionalized at various positions to introduce a wide range of substituents. This derivatization is crucial for tuning the molecule's properties. publish.csiro.au

Position 1: The 1-position can be readily derivatized starting from a 1-chloro precursor. A variety of functional groups, including phenoxy, thiophenoxy, aniline (B41778), and aryl groups, have been successfully introduced at this position. publish.csiro.au The methods employed include:

Nucleophilic Aromatic Substitution (SNAr): This is effective for introducing phenoxy, thiophenoxy, and anilino groups, particularly when the aniline contains electron-donating or moderately electron-withdrawing groups. publish.csiro.au

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for installing aniline groups, especially those with strongly electron-deficient characteristics. publish.csiro.au

Suzuki Coupling: This palladium-catalyzed reaction is utilized to form carbon-carbon bonds, introducing various aryl groups at the 1-position. publish.csiro.au

Positions on the Benzene (B151609) Ring (e.g., 7 and 8): Electrophilic aromatic substitution (SEAr) is a key method for functionalizing the benzene portion of the scaffold. For example, amino derivatives of pyrido[1,2-a]benzimidazole can be acylated and then subjected to nitration. jraic.com Using a nitrating mixture of potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄), a nitro group can be introduced. jraic.com The position of substitution is directed by the existing groups on the ring. jraic.comresearchgate.net For instance, nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide leads to the introduction of a nitro group at the 8-position. jraic.com

The following table details methods for derivatizing the pyrido[1,2-a]benzimidazole core.

Position(s) Reaction Type Reagents/Catalysts Introduced Substituent Reference(s)
1Nucleophilic Aromatic SubstitutionPhenols, Thiophenols, AnilinesPhenoxy, Thiophenoxy, Anilino publish.csiro.au
1Buchwald-Hartwig AminationAnilines, Pd catalystAnilino publish.csiro.au
1Suzuki CouplingArylboronic acids, Pd catalystAryl publish.csiro.au
8Electrophilic Aromatic Substitution (Nitration)KNO₃ / H₂SO₄Nitro (-NO₂) jraic.com

Influence of Peripheral Substituents on Chemical Reactivity

The chemical reactivity of the pyrido[1,2-a]benzimidazole ring system is significantly influenced by the electronic nature and position of its peripheral substituents. publish.csiro.au These substituents can activate or deactivate the ring towards certain reactions and direct the regioselectivity of further functionalization.

Studies on electrophilic aromatic substitution reveal that the inherent reactivity of the scaffold can be modulated by substituents. researchgate.net An interesting finding is the unusual introduction of an electrophile at the ortho position relative to an electron-withdrawing group, a result that challenges typical directing effects. researchgate.net Furthermore, altering the substituent from a meta-director to an ortho/para-director did not necessarily change the selectivity of the electrophilic substitution, indicating the complex interplay between the substituent and the heterocyclic core's electronics. researchgate.net

In the case of nitration, the position of the incoming nitro group is dictated by the directing effects of existing substituents. For an acylated amino group at the 7-position, which is an ortho, para-director, the electrophilic attack of the nitronium ion occurs at the ortho-position (position 8). jraic.com

Computational studies on related nitroimidazole derivatives show that electron-withdrawing substituents generally decrease the basicity of ring nitrogens and increase properties like ionization potential and electrophilicity. rsc.org Conversely, electron-donating groups would be expected to have the opposite effect. These computational insights suggest that the main sites for chemical reactions are often located on the nitro group and specific nitrogen atoms within the heterocyclic system, with the position and inductive effect of substituents causing major changes in reactivity. rsc.org

The table below summarizes the effects of substituents on chemical reactivity.

Substituent Type Position Effect on Reactivity Reaction Type Affected Reference(s)
Acylated Amino (-NHCOR)7Directs electrophile to the ortho position (8-position).Electrophilic Aromatic Substitution (Nitration) jraic.com
Electron-withdrawingBenzene ringCan lead to unusual ortho-substitution.Electrophilic Aromatic Substitution researchgate.net
Electron-withdrawing (e.g., -NO₂)GeneralDecreases basicity of ring nitrogens; increases electrophilicity.General Reactivity rsc.org
Electron-donating (e.g., -CH₃)GeneralIncreases basicity of ring nitrogens; decreases electrophilicity.General Reactivity rsc.org

Modulation of Spectroscopic and Material Properties through Structural Modifications

The conjugated planar structure of pyrido[1,2-a]benzimidazoles gives rise to interesting photophysical properties, making them suitable for applications in optoelectronics as materials like phosphors and fluorescent dyes. nih.gov These properties, including light absorption and fluorescence, can be precisely controlled through structural modifications.

The introduction of different substituents onto the pyrido[1,2-a]benzimidazole core significantly affects its spectroscopic characteristics. For example, a study on a series of novel derivatives synthesized via a tandem annulation reaction showed that the presence of phenyl and methyl groups attached to the ring system markedly influenced the maximum fluorescence emission. researchgate.net These derivatives exhibited intense absorption maxima around 250 nm and emission maxima near 460 nm in dichloromethane (B109758). researchgate.net

The nature and position of amino substituents also play a crucial role. A study of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles demonstrated that varying the number and position of isobutylamine (B53898) groups on the pentacyclic core affects their photophysical and acid-base properties. mdpi.com These compounds show substantial changes in their UV-Vis absorption and fluorescence spectra in response to pH changes, making them potential pH sensors. mdpi.com The protonation at the imidazole (B134444) imino nitrogen, influenced by the basicity-modulating effects of nearby substituents, is key to this response. mdpi.com

The highly conjugated planar chromophore system is fundamental to the strong fluorescence observed in the visible spectrum (around 500 nm) and good photostability of these types of molecules. mdpi.com Annulated benzimidazoles with such conjugated planar structures are noted for their potential as fluorescent dyes in polymers and textiles. nih.gov

The following table illustrates how structural modifications affect the spectroscopic properties of pyrido[1,2-a]benzimidazole derivatives.

Structural Modification Effect on Spectroscopic Properties Property Measured Reference(s)
Attachment of phenyl and methyl groupsMarkedly influenced the maximum emission wavelength.Fluorescence Emission Maxima researchgate.net
Introduction of various substituentsIntense absorption maxima at ~250 nm; emission maxima at ~460 nm.Absorption & Fluorescence Spectra researchgate.net
Varying number and position of amino groupsAffects photophysical and acid-base properties; causes shifts in absorption and fluorescence with pH.UV-Vis Absorption, Fluorescence, pKa mdpi.com
General fused, planar, conjugated structureStrong fluorescence in the visible spectrum (~500 nm) and good photostability.Fluorescence, Photostability nih.govmdpi.com

Methodological Considerations in Research

Use of Modern Analytical Techniques for Purity and Characterization

The structural elucidation and purity assessment of 1,3-diphenylpyrido[1,2-a]benzimidazole and related compounds are accomplished through a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds. researchgate.net

Key analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for determining the chemical structure. researchgate.net Proton NMR helps in identifying the number and environment of hydrogen atoms, while Carbon-13 NMR provides information about the carbon skeleton. These techniques are crucial for confirming the successful synthesis of the target molecule and for identifying any impurities.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. researchgate.net This is a critical step in verifying the identity of a newly synthesized molecule.

Infrared (IR) Spectroscopy : IR spectroscopy, often utilizing Attenuated Total Reflectance (ATR-FTIR), is employed to identify the functional groups present in the molecule. mdpi.com Characteristic absorption bands can confirm the presence of specific bonds within the pyrido[1,2-a]benzimidazole (B3050246) core and its substituents.

Spectrophotometry : The optical properties, including absorbance and fluorescence spectra, of these compounds are often measured. researchgate.net For instance, derivatives of pyrido[1,2-a]benzimidazoles have been observed to have intense absorption maxima around 250 nm and emission maxima near 460 nm when measured in dichloromethane (B109758). researchgate.net

X-ray Crystallography : For obtaining unambiguous proof of structure, single-crystal X-ray analysis is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the connectivity and stereochemistry of the molecule. researchgate.net

Table 1: Analytical Techniques for Characterization

Technique Purpose Information Obtained
1H & 13C NMR Structural Elucidation Connectivity of atoms, chemical environment of protons and carbons. researchgate.net
HRMS Molecular Formula Confirmation Precise molecular weight and elemental composition. researchgate.net
IR Spectroscopy Functional Group Identification Presence of specific chemical bonds and functional groups. researchgate.netmdpi.com
UV-Vis & Fluorescence Spectroscopy Optical Properties Electronic absorption and emission characteristics. researchgate.net
X-ray Crystallography Absolute Structure Determination 3D atomic arrangement in the solid state. researchgate.net

Chromatographic Separation and Purification Techniques

The synthesis of this compound often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Therefore, effective purification is a critical step to isolate the compound in high purity.

Thin-Layer Chromatography (TLC) : TLC is a primary tool used for monitoring the progress of a chemical reaction and for the initial qualitative analysis of the product mixture. mdpi.comsemanticscholar.org It helps in identifying the number of components in the mixture and in selecting a suitable solvent system for large-scale separation. Visualization is often achieved under UV light. mdpi.comsemanticscholar.org

Column Chromatography : This is the most common method for the purification of pyrido[1,2-a]benzimidazole derivatives on a preparative scale. mdpi.comsemanticscholar.org A stationary phase, typically silica (B1680970) gel, is used to separate the components of the mixture based on their differential adsorption. The choice of eluent (mobile phase) is critical for achieving good separation. semanticscholar.org For related benzimidazole (B57391) compounds, solvent systems like dichloromethane/hexane (B92381) have been successfully used. semanticscholar.org In some cases, resolving regioisomeric pairs of similar compounds has been achieved using column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) : For analytical purposes and for the purification of small quantities of material with high purity, HPLC is a powerful technique. Chiral HPLC can be employed for the separation of enantiomers of chiral benzimidazole derivatives. google.com

Table 2: Chromatographic Techniques for Separation and Purification

Technique Application Key Features
Thin-Layer Chromatography (TLC) Reaction monitoring, qualitative analysis Rapid, uses small sample amounts, helps determine solvent systems for column chromatography. mdpi.comsemanticscholar.org
Column Chromatography Preparative scale purification Separates compounds based on polarity, allows for isolation of gram-scale quantities. mdpi.comsemanticscholar.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Analytical and high-purity separation High resolution, can be used for quantitative analysis and chiral separations. google.com

The crude product is often purified through recrystallization from a suitable solvent, such as ethanol (B145695), after initial separation by chromatography. rdd.edu.iq The final purity is then confirmed using the analytical techniques mentioned in the previous section.

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing the pyrido[1,2-a]benzimidazole (B3050246) core and its derivatives. Key areas of exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents, or even solvent-free conditions, is a growing trend in organic synthesis. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com Research into catalysts like Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) under microwave irradiation for the synthesis of disubstituted benzimidazoles showcases a move towards more sustainable protocols. nih.gov

Novel Catalytic Systems: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. This includes the use of nanomaterial-based catalysts, such as those incorporating copper, which offer high stability and recyclability. nih.gov The application of ionic liquids and various Lewis acids is also an active area of investigation to facilitate cyclization reactions under milder conditions. rasayanjournal.co.inrsc.org

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly sought after for their ability to construct complex molecules from simple starting materials in a single step, which increases efficiency by reducing the need for intermediate purification. researchgate.net Future work will likely involve designing new MCRs to build the pyrido[1,2-a]benzimidazole scaffold with diverse substitutions.

Catalyst/MethodStarting MaterialsKey Advantages
Microwave Irradiation & Er(OTf)3N-phenyl-o-phenylenediamine, BenzaldehydeSolvent-free, short reaction time, high selectivity
Phosphoric Acido-phenylenediamine (B120857), Aromatic aldehydesEco-friendly, mild conditions, excellent yields
Al2O3/CuI/PANI nanocompositeo-phenylenediamine, AldehydesMild conditions, catalyst reusability
One-pot Three-component1H-benzimidazol-2-amine, Aldehyde, Malononitrile (B47326)High efficiency, operational simplicity

This table provides examples of modern synthetic approaches being explored for benzimidazole-related structures.

Deeper Understanding of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic routes and designing new ones. Future research will need to employ a combination of experimental and computational techniques to elucidate the intricate steps involved in the formation of the pyrido[1,2-a]benzimidazole ring system. Key areas of focus will be:

Identification of Intermediates: Trapping and characterizing reaction intermediates can provide direct evidence for a proposed mechanistic pathway. For instance, in copper-catalyzed reactions, ketenimine intermediates have been proposed to form, which then undergo nucleophilic attack and cyclization. mdpi.com

Role of Catalysts: Investigating how different catalysts, whether metal-based or acid catalysts, activate the substrates and facilitate bond formation is crucial. nih.govresearchgate.net Understanding the catalyst's mode of action allows for the rational design of more effective catalysts.

Kinetic Studies: Detailed kinetic analyses can help to determine the rate-limiting steps of a reaction, providing insights into how reaction conditions can be modified to improve yields and reduce reaction times. mdpi.com

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of chemical processes. For the 1,3-diphenylpyrido[1,2-a]benzimidazole scaffold, future computational studies will be vital.

Predicting Physicochemical and Electronic Properties: Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic structures, and spectroscopic properties. nih.gov These calculations can help predict the optical and electronic characteristics of new derivatives, guiding the synthesis of materials with desired properties for applications in electronics or as fluorescent probes.

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule will interact with a biological target, such as an enzyme or receptor. researchgate.netrsc.org These studies can identify key interactions, predict binding affinities, and guide the design of more potent and selective therapeutic agents. rasayanjournal.co.inmdpi.com

In Silico ADME/Tox Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. rsc.org This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources in the drug discovery process.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Calculation of electronic structure and properties.Bond lengths, bond angles, NLO properties, MEP.
Molecular DockingPredicting the binding mode of a ligand to a biological target.Binding affinity, key interactions with amino acid residues.
Molecular Dynamics (MD)Simulating the movement of atoms and molecules over time.Stability of ligand-protein complex, conformational changes.
ADME/Tox PredictionIn silico evaluation of drug-likeness and potential toxicity.Oral bioavailability, toxicity risks.

This table summarizes key computational methods and their applications in the study of benzimidazole (B57391) derivatives.

Design of Novel Architectures for Enhanced Material Performance

Building upon the foundational pyrido[1,2-a]benzimidazole structure, future research will focus on the rational design of novel molecular architectures to achieve enhanced performance in specific applications.

Hybrid Molecules: Creating hybrid molecules that combine the pyrido[1,2-a]benzimidazole core with other functional heterocyclic systems (e.g., pyrazole, triazole) is a promising strategy. nih.govrsc.org This can lead to compounds with synergistic or novel biological activities. rsc.org

Coordination Compounds: The nitrogen atoms in the benzimidazole ring are excellent ligands for metal ions, allowing for the formation of coordination compounds. mdpi.com The resulting metal complexes can possess unique photophysical, catalytic, or biological properties that are not present in the organic ligand alone.

Supramolecular Assemblies: The planar aromatic structure of pyrido[1,2-a]benzimidazoles makes them suitable building blocks for supramolecular chemistry. Research into how these molecules self-assemble through non-covalent interactions could lead to the development of new functional materials, such as liquid crystals or organic semiconductors.

By pursuing these future research directions, the scientific community can continue to unlock the full potential of the this compound scaffold and its derivatives, paving the way for new discoveries in both materials science and medicine.

Q & A

Q. Basic

  • Acylation : React with acetic anhydride or benzoyl chloride to introduce 3-acetyl/3-benzoyl groups .
  • Alkylation : Use alkyl halides in basic media (e.g., NaH/DMF) for N- or C-alkylation .
  • Halogenation : Bromination at aromatic positions using Br₂/FeCl₃ .

What mechanistic insights explain the formation of tricyclic systems from benzimidazole precursors?

Advanced
Thermolysis of 1-acylmethyl-2-(ω-hydroxyalkylamino)benzimidazoles in DMF or 2-aminoethanol induces cyclodehydration, forming tricyclic imidazo[1,2-a]benzimidazoles. The reaction proceeds via intramolecular nucleophilic attack, followed by elimination of water. Chlorinating agents (e.g., SOCl₂) promote alternative pathways, yielding tetrahydropyrimido derivatives . Kinetic studies (e.g., Eyring analysis) confirm entropy-driven mechanisms under non-polar conditions.

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